molecular formula C16H22N2O4 B11022537 Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

Cat. No.: B11022537
M. Wt: 306.36 g/mol
InChI Key: BNJMYIIVLSUHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 2-methoxyphenylacetyl moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic ring or the piperazine ring.

    Reduction: Reduced forms of the ester or ketone groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate: Similar structure but lacks the acetyl group.

    1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)piperazine: Contains a pyridine ring instead of the acetyl group.

Uniqueness

Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is unique due to the presence of both the 2-methoxyphenylacetyl and ethyl ester groups, which confer specific chemical and biological properties. This combination of functional groups can enhance its binding affinity to biological targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-3-22-16(20)18-10-8-17(9-11-18)15(19)12-13-6-4-5-7-14(13)21-2/h4-7H,3,8-12H2,1-2H3

InChI Key

BNJMYIIVLSUHJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.